3-Isobutoxy-2-naphthohydrazide
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Overview
Description
3-Isobutoxy-2-naphthohydrazide is a chemical compound that belongs to the class of naphthohydrazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a naphthalene ring substituted with an isobutoxy group and a hydrazide functional group. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield this compound. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthohydrazides.
Scientific Research Applications
3-Isobutoxy-2-naphthohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
- 3-Hydroxy-2-naphthohydrazide
- 3-Methoxy-2-naphthohydrazide
- 3-Ethoxy-2-naphthohydrazide
Comparison: 3-Isobutoxy-2-naphthohydrazide is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted naphthohydrazides. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-methylpropoxy)naphthalene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)9-19-14-8-12-6-4-3-5-11(12)7-13(14)15(18)17-16/h3-8,10H,9,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGCUQLVLSMBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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